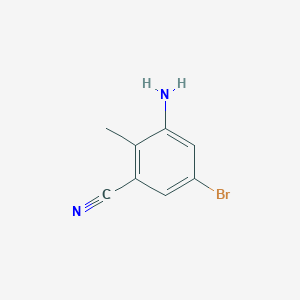

3-Amino-5-bromo-2-methylbenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAEJYUARNYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646739 | |

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-36-8 | |

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3 Amino 5 Bromo 2 Methylbenzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Amino-5-bromo-2-methylbenzonitrile, several logical disconnections can be proposed, highlighting key bond formations that are crucial for its synthesis.

The primary disconnections for the target molecule (I) are at the carbon-nitrile (C-CN), carbon-bromine (C-Br), and carbon-amine (C-NH2) bonds. This leads to several potential synthetic routes:

Route A: Nitrile Group Introduction via Sandmeyer Reaction. A common and effective strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate derived from a primary amine. wikipedia.orgyoutube.com This suggests a disconnection of the C-CN bond, leading to the precursor 3-amino-5-bromo-2-methylaniline (II).

Route B: Bromination as a Key Step. Disconnecting the C-Br bond points to a selective electrophilic bromination of a precursor molecule, 3-amino-2-methylbenzonitrile (B1266821) (III). The success of this route hinges on the directing effects of the amino and methyl groups to install the bromine atom at the desired C-5 position.

Route C: Amino Group Formation. A disconnection of the C-NH2 bond suggests the reduction of a corresponding nitro compound, 3-bromo-2-methyl-5-nitrobenzonitrile (IV). This is a reliable transformation often used in the synthesis of aromatic amines.

These retrosynthetic pathways suggest that the synthesis can be approached in a modular fashion, systematically building the molecule by introducing the functional groups in a specific order to ensure correct regiochemistry.

Modular Synthesis Approaches to the Benzonitrile (B105546) Core

A modular synthesis allows for the construction of a complex molecule from smaller, interchangeable building blocks. nih.govresearchgate.netacs.org This approach is highly valuable for creating analogues and for optimizing synthetic routes.

Directed Aromatic Functionalization

The substitution pattern on the benzonitrile core is governed by the principles of electrophilic aromatic substitution, where existing substituents direct incoming electrophiles to specific positions. beilstein-journals.org In the context of this compound, the powerful activating and ortho-, para-directing nature of the amino group is a dominant factor.

A plausible synthetic sequence could begin with 2-methylaniline. The amino group strongly directs electrophiles to the para-position (C-4) and ortho-positions (C-6). To achieve the desired 3,5-substitution pattern relative to the methyl group, the directing effects must be carefully orchestrated. For example, starting with a molecule where the directing groups guide the incoming substituents to the correct locations is a cornerstone of a rational synthesis design.

Selective Halogenation Methods (e.g., Bromination with NBS)

Selective halogenation is a critical step in many synthetic routes to the target molecule. The bromination of anilines is a well-established transformation but can be challenging due to the high reactivity of the aniline (B41778) ring, which often leads to polybromination. ccspublishing.org.cnkhanacademy.org

To achieve selective monobromination, two primary strategies are employed:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for mild and selective bromination of activated aromatic rings. lookchem.com Its use can often provide better control compared to the more reactive elemental bromine.

Protecting Group Strategy: The high activating effect of the amino group can be temporarily moderated by converting it into an amide, such as an acetanilide. youtube.com The acetyl group is less activating than the amino group, which tempers the reactivity of the ring and reduces the likelihood of over-bromination. The bulkiness of the acetamido group can also sterically hinder the ortho positions, further favoring substitution at the para position. Following bromination, the acetyl group can be easily removed by hydrolysis to regenerate the amine.

The table below summarizes typical conditions for selective bromination.

| Starting Material | Brominating Agent | Solvent | Key Feature |

| 3-Amino-2-methylbenzonitrile | NBS | Acetonitrile (B52724) | Direct bromination, regioselectivity dependent on solvent polarity. lookchem.com |

| 2-Methylacetanilide | Bromine | Acetic Acid | Amide protection reduces ring activation, favoring monobromination. youtube.com |

Nitrile Group Introduction and Modification

The nitrile functional group is a versatile feature of the target molecule, serving as a precursor to other functional groups like carboxylic acids or amines. numberanalytics.comfiveable.menumberanalytics.com Its introduction can be accomplished through several reliable methods.

The Sandmeyer Reaction: This is one of the most common methods for introducing a nitrile group onto an aromatic ring. wikipedia.org It involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. This method is particularly useful if a suitably substituted aniline is readily available. youtube.com

Nucleophilic Aromatic Substitution: In some cases, a nitrile group can be introduced by displacing a suitable leaving group, such as a halide, from an activated aromatic ring with a cyanide salt. This reaction, known as cyanation, is often catalyzed by a transition metal, such as palladium or copper. google.com

A summary of nitrile introduction methods is provided in the table below.

| Method | Precursor | Reagents | Typical Catalyst |

| Sandmeyer Reaction | Aryl Amine | 1. NaNO2, HCl2. CuCN | None |

| Catalytic Cyanation | Aryl Halide | NaCN or KCN | Pd(PPh3)4 or CuI |

Amination and Alkylation Pathways

The introduction of the amino and methyl groups is foundational to the synthesis.

Amination: The most common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, and the subsequent reduction of the nitro group to an amine can be achieved with high efficiency using various reagents, such as metal catalysts (e.g., H2/Pd) or reducing agents like tin(II) chloride.

Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation. However, this reaction can sometimes be difficult to control. A more reliable approach often involves starting with a precursor that already contains the methyl group, such as o-toluidine (B26562) (2-methylaniline), and then carrying out the other necessary functionalizations. Modern cross-coupling reactions could also be envisioned for forming the C-C bond, though for a simple methyl group, starting with a methylated precursor is often more straightforward. rsc.org

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the synthesis of this compound, several steps can benefit from or require catalysis.

Palladium-Catalyzed Cyanation: As mentioned, the conversion of an aryl bromide to a benzonitrile can be efficiently achieved using a palladium catalyst. This cross-coupling reaction is a powerful tool for C-CN bond formation. google.com

Copper in the Sandmeyer Reaction: While not a catalytic cycle in the strictest sense, the use of copper(I) salts is essential for the successful conversion of the diazonium salt to the nitrile in the Sandmeyer reaction. wikipedia.org

Catalytic Hydrogenation: The reduction of a nitro group to an amine is frequently carried out using catalytic hydrogenation. This method employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and molecular hydrogen. It is a clean and efficient process, with water being the only byproduct.

The use of these catalytic methods represents a significant advancement over stoichiometric reagents, often leading to greener and more atom-economical synthetic routes. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the C-5 position of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.govlibretexts.org This reaction would involve the palladium-catalyzed coupling of this compound with a suitable boronic acid or ester. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgmdpi.com The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. mdpi.comtcichemicals.com

Table 1: Key Features of the Suzuki-Miyaura Reaction

| Feature | Description |

|---|---|

| Reactants | Aryl/Vinyl Halide (or Triflate) + Organoboron Reagent (e.g., Boronic Acid) |

| Catalyst | Palladium(0) complex, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov |

| Base | Required for the transmetalation step (e.g., K₂CO₃, K₃PO₄). |

| Bond Formed | Carbon-Carbon (C-C) |

| Key Advantage | High functional group tolerance, commercially available reagents, and relatively mild conditions. nih.gov |

Sonogashira Coupling For the introduction of an alkyne moiety, the Sonogashira coupling is the premier reaction. wikipedia.org It facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net In the context of this compound, this reaction would link an alkyne to the C-5 position. The process typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it highly useful in the synthesis of complex molecules. wikipedia.org

Table 2: Overview of the Sonogashira Coupling Reaction

| Feature | Description |

|---|---|

| Reactants | Aryl/Vinyl Halide + Terminal Alkyne |

| Catalyst System | Palladium(0) complex (e.g., Pd(PPh₃)₄) and a Copper(I) salt (e.g., CuI). libretexts.org |

| Base | An amine base is used, such as triethylamine (B128534) or diisopropylamine. |

| Bond Formed | Carbon-Carbon (C(sp²)-C(sp)) |

| Key Advantage | Can be carried out under mild, often anaerobic, conditions; essential for creating conjugated enynes and arylalkynes. organic-chemistry.orglibretexts.org |

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for preparing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org While this compound already possesses an amino group, the Buchwald-Hartwig reaction is a principal strategy for synthesizing such compounds from their corresponding dihalo-precursors or for introducing more complex amine structures. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's broad applicability. wikipedia.orgorganic-chemistry.org

Table 3: Characteristics of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Reactants | Aryl Halide (or Pseudohalide) + Primary or Secondary Amine. |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) with a specialized phosphine ligand (e.g., X-Phos). beilstein-journals.org |

| Base | A strong, non-nucleophilic base is typically required (e.g., NaOt-Bu). |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Key Advantage | A highly general and efficient method for forming C-N bonds, replacing harsher traditional methods. wikipedia.orgnih.gov |

Copper-Mediated Reactions (e.g., Azide-Alkyne Coupling)

Copper catalysis offers unique reactivity, particularly in the formation of heteroatomic bonds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of "click chemistry," known for its efficiency and reliability. nih.gov This reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. mdpi.com

For a molecule like this compound, this reaction could be used in a multi-step sequence. For instance, a Sonogashira reaction could first install a terminal alkyne, which could then be coupled with a desired azide-containing molecule via CuAAC. The reaction is highly efficient in aqueous solutions and is widely used in bioconjugation to link molecules to proteins or other biomolecules. nih.govnih.gov The process requires a copper(I) catalyst, which is often generated in situ by the reduction of a copper(II) salt with an agent like sodium ascorbate. nih.gov

Other Transition Metal Catalysis (e.g., Artificial Metalloenzymes)

The frontier of catalysis includes the development of artificial metalloenzymes, which combine the reactivity of transition metal catalysts with the high selectivity of a protein scaffold. mdpi.com These hybrid catalysts aim to perform reactions that are not found in nature, often with exceptional stereo- and regioselectivity. mdpi.combham.ac.uk

An artificial metalloenzyme could be designed to bind a derivative of this compound and catalyze a specific transformation. This is often achieved by incorporating a non-natural amino acid with metal-binding capabilities into a protein structure. nih.govnih.gov The protein environment can then control the orientation of the substrate relative to the metal's active site, enabling highly selective reactions in environmentally benign aqueous media. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally responsible and efficient chemical processes.

Solvent-Free and Atom-Economical Processes

A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free reactions, sometimes conducted through mechanochemistry (grinding), can lead to higher efficiency, simpler workups, and significantly less waste. researchgate.netresearchgate.net For instance, multi-component reactions to synthesize complex biphenyl (B1667301) structures have been successfully performed under solvent-free conditions with excellent yields in very short reaction times. researchgate.netresearchgate.net

Atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product. Cross-coupling reactions are often highly atom-economical, as most atoms from the coupling partners are retained in the desired product.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is an effective technique for accelerating chemical reactions. univ.kiev.ua Sonication enhances mass transfer and can lead to the formation of localized high-temperature and high-pressure zones, which can promote reactions at lower bulk temperatures. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in shorter reaction times, higher yields, and milder conditions compared to conventional heating. nih.govmdpi.com Such techniques could be readily applied to the synthesis and functionalization of this compound.

Catalyst Recyclability and Novel Catalyst Design

To improve the sustainability of metal-catalyzed reactions, the development of recyclable catalysts is essential. This is often achieved by using heterogeneous catalysts or by immobilizing homogeneous catalysts on a solid support. mdpi.com These approaches allow for the catalyst to be easily separated from the reaction mixture by filtration and reused in subsequent runs, reducing both cost and metal waste. researchgate.netresearchgate.net Recent research has focused on novel catalyst designs, such as using metal-organic frameworks (MOFs) or functionalized nanoparticles, which offer high stability, activity, and recyclability for cross-coupling reactions. nih.govresearchgate.net

Avoidance of Highly Toxic Reagents

The synthesis of this compound involves key bromination and cyanation steps, which traditionally can employ highly toxic and hazardous reagents. Modern synthetic chemistry emphasizes the development of greener and safer protocols that minimize the use of such substances. Research has focused on identifying and utilizing alternative reagents that are less toxic, easier to handle, and reduce hazardous waste generation.

Alternative Brominating Agents:

The direct bromination of aromatic compounds often uses molecular bromine (Br₂), a volatile, corrosive, and highly toxic liquid that can lead to over-bromination and the production of corrosive hydrogen bromide (HBr) waste. japsr.innih.govmasterorganicchemistry.com To circumvent these issues, several milder and more selective solid brominating agents have been adopted. N-Bromosuccinimide (NBS) is a primary alternative, being a crystalline solid that is significantly easier and safer to handle than liquid bromine. masterorganicchemistry.comcommonorganicchemistry.com NBS provides a low, steady concentration of bromine, which can improve selectivity and reduce side reactions. masterorganicchemistry.com Other alternatives include organic tribromides and the in situ generation of bromine from reagents like sodium hypochlorite (B82951) (NaOCl) and HBr, which avoids the handling of bulk molecular bromine. japsr.innih.gov

Safer Cyanation Methods:

Traditional cyanation methods frequently rely on highly toxic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), or heavy metal cyanides such as copper(I) cyanide (CuCN). taylorandfrancis.comwikipedia.org These reagents pose significant health risks due to their high toxicity. taylorandfrancis.com The development of cyanide-free or less toxic cyanation reagents is a key area of green chemistry. numberanalytics.com Zinc cyanide (Zn(CN)₂), which is less toxic and more stable than alkali cyanides, is often used as a substitute, particularly in palladium-catalyzed cyanation reactions of aryl halides. wikipedia.orgorganic-chemistry.org Other innovative approaches include the use of potassium ferricyanide (B76249) or non-cyanide sources such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). wikipedia.orgresearchgate.net The use of transition metal catalysts, like palladium and nickel, can facilitate cyanation under milder conditions, further enhancing the safety and efficiency of the process. numberanalytics.com

| Transformation Step | Traditional Toxic Reagent | Associated Hazards | Safer Alternative Reagent | Advantages of Alternative |

|---|---|---|---|---|

| Bromination | Molecular Bromine (Br₂) | Highly toxic, corrosive, volatile, fuming liquid | N-Bromosuccinimide (NBS) | Crystalline solid, easier/safer to handle, more selective masterorganicchemistry.comcommonorganicchemistry.com |

| Cyanation | Sodium/Potassium Cyanide (NaCN/KCN) | Highly toxic, risk of HCN gas release | Zinc Cyanide (Zn(CN)₂) | Less toxic, more stable solid wikipedia.orgorganic-chemistry.org |

| Cyanation | Copper(I) Cyanide (CuCN) | Highly toxic heavy metal salt | Potassium Ferricyanide (K₄[Fe(CN)₆]) | Lower toxicity cyanide source wikipedia.org |

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires rigorous optimization of reaction parameters and careful consideration of scalability challenges. The primary goals of process optimization are to maximize yield, purity, and throughput while ensuring safety, cost-effectiveness, and environmental sustainability.

Key Optimization Parameters:

The efficiency of the synthesis is highly dependent on reaction conditions. Key parameters that are typically optimized include:

Catalyst Selection and Loading: In steps like palladium-catalyzed cyanation, the choice of catalyst and ligand, along with their concentration, is critical for achieving high conversion rates and selectivity. numberanalytics.com

Solvent Choice: The selection of an appropriate solvent is crucial for reaction kinetics, solubility of reagents, and ease of product isolation. For industrial applications, factors like cost, safety (flammability), and environmental impact guide the choice.

Temperature and Pressure: Fine-tuning the reaction temperature is essential for controlling reaction rates and minimizing the formation of impurities. Some modern cyanation reactions may benefit from non-traditional conditions like microwave irradiation to enhance rates. numberanalytics.com

Reagent Stoichiometry and Addition Rate: Precise control over the amounts of reagents used and the rate at which they are added can prevent side reactions and improve yield. This is particularly important in exothermic reactions, such as bromination, to manage heat generation on a large scale.

Scale-Up Challenges and Strategies:

Scaling up a synthesis from grams to multi-kilogram or pilot-plant quantities introduces significant challenges that are not always apparent at the lab bench.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and consistent product quality.

Heat Transfer: Exothermic reactions can generate substantial heat, which must be managed effectively in large reactors to prevent thermal runaways. Proper reactor design and cooling systems are paramount.

Purification Methods: On a large scale, purification techniques like column chromatography are often impractical and costly. Developing a process that yields a product of high purity directly from the reaction or that can be purified by simple crystallization or extraction is a key goal. researchgate.net An efficient and non-chromatographic process is a significant advantage for multihundred gram production. researchgate.net

Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with reagents, intermediates, and reaction conditions at an industrial scale.

| Parameter | Laboratory Scale Focus | Large Scale (Scale-Up) Focus | Impact on Process |

|---|---|---|---|

| Purification | Column Chromatography often acceptable | Avoid chromatography; focus on crystallization, extraction, distillation researchgate.net | Reduces cost, time, and solvent waste |

| Temperature Control | Heating/cooling baths provide precise control | Heat transfer limitations in large vessels; requires robust cooling systems | Prevents runaway reactions and impurity formation |

| Reagent Addition | Manual addition is common | Automated, controlled addition to manage reaction rate and exotherms | Ensures safety and consistency |

| Solvent Selection | Wide variety of solvents may be used | Prioritize low-cost, low-toxicity, recyclable solvents with favorable safety profiles | Improves process economics and sustainability |

Elucidation of Reactivity and Mechanistic Pathways of 3 Amino 5 Bromo 2 Methylbenzonitrile

Chemical Reactivity of the Aromatic Nucleus

The reactivity of the benzonitrile (B105546) core is influenced by the electronic effects of its substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, thereby activating the ring towards electrophilic attack. Conversely, the bromo (-Br) and nitrile (-CN) groups are electron-withdrawing, deactivating the ring. The directing effects of these groups determine the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the amino group, being a strong activating group, and the methyl group, a weaker activator, direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org The bromo and nitrile groups are deactivating and meta-directing. pressbooks.pub Given the substitution pattern of 3-amino-5-bromo-2-methylbenzonitrile, the positions open for substitution are C4 and C6. The powerful ortho, para-directing influence of the amino group is the dominant factor. The C4 position is para to the amino group and ortho to the methyl group, while the C6 position is ortho to the amino group. Steric hindrance from the adjacent methyl and bromo groups may influence the preference between these two sites.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com For instance, nitration would introduce a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group. researchgate.net

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. pressbooks.pubbyjus.com In this compound, the bromo substituent is the leaving group. The powerful electron-withdrawing nitrile group is meta to the bromine, which does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism. libretexts.orgnptel.ac.in Furthermore, the presence of the electron-donating amino and methyl groups further disfavors this reaction pathway by increasing the electron density of the aromatic ring. youtube.com

Therefore, under standard conditions, this compound is not expected to readily undergo SNAr reactions. For such a reaction to occur, harsh conditions or the use of a very strong nucleophile might be necessary, potentially proceeding through an alternative mechanism like the benzyne (B1209423) mechanism. pressbooks.pubyoutube.com Metal-catalyzed SNAr reactions can sometimes be employed to activate otherwise unreactive aryl halides. acsgcipr.org

Reactivity of the Bromo Substituent

The bromo substituent is a key functional handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound can be readily activated by transition metal catalysts, particularly palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds. uzh.chresearchgate.netnih.gov These cross-coupling reactions are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. wikipedia.orgorganic-chemistry.orgnih.gov This is a versatile method for creating C-C bonds. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is palladium-catalyzed and requires a base. nih.gov The mechanism also proceeds through an oxidative addition-reductive elimination cycle. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of a wide range of substituted anilines.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Di- or Tri-substituted Amine |

In reactions where the bromo-substituted ring acts as a directing group, such as in certain directed metalation reactions, the bromine can influence the regioselectivity of subsequent functionalization. However, in the context of the provided outline, the primary role of the bromo substituent is as a reactive site for cross-coupling.

Reactivity of the Amino Functionality

The primary amino group (-NH₂) is a versatile functional group that can undergo a range of chemical transformations. Its nucleophilic and basic character are central to its reactivity.

The amino group can readily react with electrophiles. For example, it can be acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated, although over-alkylation can be an issue.

A particularly important reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly versatile intermediates that can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H.

The reactivity of the amino group is modulated by the other substituents on the ring. The electron-withdrawing nitrile and bromo groups decrease the basicity and nucleophilicity of the amino group compared to aniline (B41778). Conversely, the electron-donating methyl group slightly increases its basicity.

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl chloride or Anhydride | Amide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

| Sandmeyer Reaction (from Diazonium Salt) | CuX (X = Cl, Br, CN) | Aryl Halide or Nitrile |

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, providing access to amines, carbonyl compounds, and various heterocycles. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via a protonated nitrilium ion intermediate, which is attacked by water to form a primary amide. Further hydrolysis of the amide yields a carboxylic acid. In some cases, the hydrolysis can be facilitated by neighboring groups. For instance, the hydrolysis of the nitrile group in 2-aminoadamantane-2-carbonitrile (B14904040) is assisted by the neighboring amino group, potentially through intramolecular mechanisms. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a nickel or palladium catalyst). This reaction provides a direct route to convert the benzonitrile moiety into a benzylamine (B48309) derivative.

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. sci-rad.com They involve the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). sci-rad.comuchicago.edu

Isoxazole (B147169) Synthesis: Isoxazoles can be synthesized via the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govrsc.org To utilize this compound in this reaction, the nitrile group would first need to be converted into the corresponding nitrile oxide. This is typically achieved by halogenation of the corresponding aldoxime followed by dehydrohalogenation with a base. The resulting nitrile oxide can then react with a dipolarophile to form the isoxazole ring. nih.govorganic-chemistry.org

Triazole Synthesis: 1,2,4-Triazoles can be formed through the reaction of nitriles with nitrilimines. mdpi.com Nitrilimines, generated in situ from hydrazonoyl halides, act as the 1,3-dipole. The reaction proceeds with the nitrile acting as the dipolarophile to yield the substituted triazole ring. mdpi.com Alternatively, the reaction of nitriles with azides can lead to the formation of tetrazoles, which are structurally related to triazoles. frontiersin.org The synthesis of 3-amino-1,2,4-triazoles can also be achieved through the condensation of aminoguanidine (B1677879) with carboxylic acids or their derivatives. nih.govmdpi.com

| Heterocycle | Reaction Type | Required Intermediate/Reagent |

| Isoxazole | [3+2] Cycloaddition | Nitrile Oxide (from the benzonitrile) + Alkyne/Alkene nih.govrsc.org |

| Triazole | [3+2] Cycloaddition | Nitrilimine + Benzonitrile mdpi.com |

Influence of the Methyl Group on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic and steric effects of its substituents.

Amino Group (-NH2): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect.

Methyl Group (-CH3): A moderately activating group and an ortho, para-director due to its +I (inductive) and hyperconjugation effects.

Bromo Group (-Br): A deactivating group due to its -I (inductive) effect, but an ortho, para-director due to its +M effect (lone pair donation).

Nitrile Group (-CN): A strongly deactivating group and a meta-director due to its strong -I and -M effects.

The positions available for electrophilic substitution are C4 and C6. The directing effects of the existing substituents are as follows:

-NH2 (at C3): Directs to C2 (blocked), C4, and C6.

-CH3 (at C2): Directs to C3 (blocked), C5 (blocked), and C6.

-Br (at C5): Directs to C2 (blocked), C4, and C6.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 and C6 positions, with the C6 position potentially being more favored due to reduced steric hindrance from the adjacent methyl group compared to the C4 position which is flanked by the amino and bromo groups.

Reaction Kinetic Studies and Mechanistic Insights

While specific kinetic studies and detailed mechanistic investigations exclusively for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on structurally analogous aminobenzonitriles and substituted anilines. The electronic and steric effects of the amino, bromo, methyl, and nitrile functional groups dictate the compound's reactivity in various organic transformations.

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating amino group. arkat-usa.org This activation is somewhat tempered by the electron-withdrawing nature of the nitrile and bromo substituents. The interplay of these groups also governs the regioselectivity of such reactions. The amino group is a powerful ortho-, para-director, while the methyl group also directs to the ortho and para positions. The bromine atom, although deactivating, is also an ortho-, para-director. byjus.com

Conversely, the nitrile group is a site of nucleophilic attack and can undergo various transformations, such as hydrolysis or addition reactions. masterorganicchemistry.comchemistrysteps.com The reactivity of the nitrile group can be influenced by the electronic nature of the other substituents on the benzene ring.

Electrophilic Aromatic Substitution:

The primary amino group in this compound makes the aromatic ring highly susceptible to electrophilic attack. However, the high reactivity can sometimes lead to multiple substitutions or side reactions. libretexts.org The directing effects of the substituents are crucial in determining the outcome of these reactions.

A plausible mechanistic pathway for electrophilic bromination, a common reaction for such activated rings, involves the formation of a sigma complex (arenium ion) intermediate. nih.gov The stability of this intermediate is influenced by the substituents present. The rate-determining step is typically the formation of this sigma complex. libretexts.org

Table 3.6.1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Directing Influence of Substituents | Predicted Outcome |

| C4 | Ortho to -NH2 (activating), Meta to -Br (deactivating), Meta to -CH3 (activating), Meta to -CN (deactivating) | Favorable |

| C6 | Para to -NH2 (activating), Ortho to -Br (deactivating), Meta to -CH3 (activating), Ortho to -CN (deactivating) | Highly Favorable |

Nucleophilic Reactions at the Nitrile Group:

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A common reaction is hydrolysis, which can proceed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, forming an intermediate that, after a series of proton transfers, leads to an amide, which is then further hydrolyzed. arkat-usa.orgresearchgate.net

Kinetic studies on the hydrolysis of substituted benzonitriles generally show that electron-withdrawing groups on the aromatic ring enhance the rate of nucleophilic attack, while electron-donating groups decrease the rate. researchgate.net

Table 3.6.2: Plausible Mechanistic Steps for Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Nucleophilic attack of hydroxide ion on the nitrile carbon. |

| 2 | Protonation of the resulting nitrogen anion by water to form an imidic acid. |

| 3 | Tautomerization of the imidic acid to the corresponding amide. |

| 4 | Nucleophilic acyl substitution on the amide by hydroxide ion. |

| 5 | Formation of a tetrahedral intermediate. |

| 6 | Elimination of ammonia (B1221849) to form the carboxylate salt. |

Sandmeyer-type Reactions:

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer reaction. lscollege.ac.in For instance, the cyano group in a similar molecule could be introduced via a Sandmeyer cyanation of a corresponding bromoaniline precursor. york.ac.ukrsc.org

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway. lscollege.ac.in Kinetic investigations into Sandmeyer cyanations have shown that the reduction of the diazonium salt by a copper(I) species is a key step, followed by the transfer of the cyanide ligand to the resulting aryl radical. york.ac.ukrsc.org

Table 3.6.3: Proposed Mechanistic Pathway for a Hypothetical Sandmeyer Reaction

| Step | Description |

| 1 | Diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. |

| 2 | Single electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. |

| 3 | Reaction of the aryl radical with the copper(II) species to form the final product and regenerate the copper(I) catalyst. |

It is important to reiterate that the specific rates and detailed energy profiles for these reactions involving this compound would require dedicated experimental investigation. The mechanistic pathways and reactivity patterns discussed here are based on established principles of organic chemistry and studies of analogous compounds.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental or theoretical analyses focusing on the Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Potential Energy Distribution (PED), and Proton Nuclear Magnetic Resonance (¹H NMR) of this compound could not be located.

Therefore, the generation of a thorough, informative, and scientifically accurate article as per the provided instructions is not possible at this time due to the absence of the required foundational data in the public domain accessible through the search tools.

Advanced Spectroscopic and Spectrometric Characterization of 3 Amino 5 Bromo 2 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The chemical shift (δ), measured in parts per million (ppm), of each signal provides information about the electronic environment of the carbon atom.

For 3-Amino-5-bromo-2-methylbenzonitrile, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. Although specific experimental data is not available, general chemical shift ranges for similar aromatic compounds can be used to predict the approximate locations of these signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.)

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-CN (Nitrile) | 115 - 125 | Typical range for nitrile carbons. |

| C-NH₂ (Amino-substituted) | 140 - 150 | The amino group is electron-donating, shifting the attached carbon downfield. |

| C-Br (Bromo-substituted) | 110 - 125 | The bromine atom has a moderate deshielding effect. |

| C-CH₃ (Methyl-substituted) | 135 - 145 | Alkyl groups on an aromatic ring cause a downfield shift. |

| C-H (Aromatic) | 120 - 140 | Aromatic protons typically appear in this range. |

| C-H (Aromatic) | 120 - 140 | Aromatic protons typically appear in this range. |

| C (Quaternary) | 100 - 115 | Quaternary carbon attached to the nitrile and methyl groups. |

| -CH₃ (Methyl) | 15 - 25 | Typical range for a methyl group attached to an aromatic ring. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in determining the complete molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the two aromatic protons, as well as potential long-range coupling between the aromatic protons and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques show direct, one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum of this compound would link the proton signals of the methyl group and the two aromatic hydrogens to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for connecting different parts of the molecule. For instance, it could show correlations from the methyl protons to the adjacent quaternary carbons (C-2 and C-1) and the neighboring aromatic carbon (C-6). The aromatic protons would show correlations to several other carbons in the ring, helping to confirm the substitution pattern.

Without experimental data, specific correlation tables cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments.

Table 2: Theoretical HRMS Data for this compound (C₈H₇BrN₂)

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₈H₇⁷⁹BrN₂]⁺ | ⁷⁹Br | 209.97926 |

| [C₈H₇⁸¹BrN₂]⁺ | ⁸¹Br | 211.97721 |

An experimental HRMS measurement would be expected to yield a value very close to these calculated masses, confirming the elemental composition.

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is like a fingerprint for the molecule.

For this compound, the molecular ion peak would appear as a doublet at m/z 210 and 212 (nominal mass). Common fragmentation pathways for aromatic bromo compounds include the loss of the bromine atom and fragmentation of the side chains.

Table 3: Plausible EI/MS Fragmentation for this compound (Note: This is a hypothetical fragmentation pattern.)

| m/z (Nominal) | Plausible Fragment |

| 210/212 | [M]⁺ (Molecular Ion) |

| 131 | [M - Br]⁺ |

| 104 | [M - Br - HCN]⁺ |

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound. Due to the presence of the basic amino group, this compound is expected to ionize well in positive ion mode ESI.

Table 4: Predicted ESI-MS Data for this compound

| Adduct | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | 210.98709 | 212.98504 |

| [M+Na]⁺ | 232.96903 | 234.96698 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring, a chromophore, in this compound means it will absorb UV light. The wavelength of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. The amino (-NH₂) and nitrile (-CN) groups, in conjugation with the benzene ring, are expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Specific λmax values are dependent on the solvent used, but for anilines and benzonitriles, absorptions are typically observed in the 250-350 nm range. Without experimental data, a precise λmax cannot be provided.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography serves as a fundamental tool for separating, identifying, and purifying components from a mixture. The principles of chromatography rely on the differential partitioning of analytes between a stationary phase and a mobile phase. For a molecule like this compound, which possesses moderate polarity due to the amino and nitrile groups, as well as hydrophobicity imparted by the brominated benzene ring, chromatographic methods can be effectively tailored for its analysis.

Thin Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the context of the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of starting materials to the final product and for identifying the presence of any impurities.

A typical TLC analysis involves spotting a small quantity of the compound on a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. The separation is based on the differential affinity of the compound for the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

For this compound, a non-polar stationary phase like silica gel is suitable. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed for compounds of similar polarity. By adjusting the ratio of these solvents, the Rf value can be optimized to fall between 0.3 and 0.7 for accurate determination.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observations |

|---|---|---|

| 9:1 | 0.25 | The compound shows limited mobility, indicating a need for a more polar mobile phase. |

| 7:3 | 0.45 | A well-defined spot is observed, suitable for routine purity checks. |

This data is illustrative and represents expected behavior based on compounds with similar functional groups.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. Staining with reagents such as potassium permanganate (B83412) or iodine can also be used for visualization if the compound is not UV-active or for detecting certain types of impurities.

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds. It offers higher resolution, sensitivity, and speed compared to TLC. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column and thus have a longer retention time.

A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components are separated as they pass through the column, and their elution is monitored by a detector, most commonly a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes (depending on the exact mobile phase composition) |

These parameters represent a standard starting point for method development and are not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, possibly after derivatization of the amino group to increase its volatility, though it may be sufficiently volatile without it.

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 3: Predicted Mass Spectrometry Fragmentation for an Isomer of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

|---|---|

| 211/213 | [M]+• (Molecular ion with Br isotopes) |

| 196/198 | [M - CH3]+ |

| 184/186 | [M - HCN]+• |

This data is based on predicted values for the isomer 2-amino-5-bromo-3-methylbenzonitrile (B6324700) and should be considered as a guide for the potential fragmentation of the title compound.

Computational Chemistry and Theoretical Modeling of 3 Amino 5 Bromo 2 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like DFT, particularly with functionals such as B3LYP, are commonly used to model the properties of organic molecules due to their balance of accuracy and computational cost. Such calculations would be the foundation for understanding the intrinsic properties of 3-Amino-5-bromo-2-methylbenzonitrile.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the amino and methyl groups relative to the benzene (B151609) ring and to determine their relative stabilities. However, specific optimized geometric parameters from published research are not available.

Vibrational Frequency Prediction and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A comparison of these predicted frequencies with experimentally recorded spectra allows for the accurate assignment of spectral bands to specific molecular motions, such as the C≡N stretch of the nitrile group, N-H stretches of the amino group, and various vibrations of the benzene ring. For this compound, this analysis would confirm the optimized structure but requires both computational results and experimental spectra that are not present in the available literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Band Gap)

Analysis of the electronic structure provides insight into a molecule's reactivity and electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests a more reactive molecule. nih.gov Without specific calculations for this compound, the exact energy values and the band gap remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. nih.govnih.gov For this compound, an MEP map would identify the electronegative nitrogen atoms of the nitrile and amino groups as negative potential sites and the hydrogen atoms of the amino group as positive sites, providing a visual guide to its reactive behavior. A specific MEP map for this compound has not been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This method provides detailed information about charge transfer, hyperconjugation, and delocalization of electron density, which contribute to molecular stability. The analysis quantifies the stabilization energy associated with these interactions, such as the delocalization of lone pair electrons from the amino group into the aromatic ring's antibonding orbitals. For this compound, NBO analysis would be critical for understanding the electronic effects of the amino, bromo, and methyl substituents on the benzonitrile (B105546) core, but specific data is not available.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net This provides a quantitative picture of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions. The calculated charges are influenced by the electronegativity of the atoms and their bonding environment. While general principles suggest that the nitrogen and bromine atoms would carry negative charges and the hydrogen atoms would be positively charged, the precise values from a Mulliken analysis for this compound are not documented in the reviewed literature.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in photonics, optoelectronics, and quantum computing. ijarsct.co.in Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the prediction and analysis of the NLO properties of molecules, providing insights that can guide the synthesis of new materials. ijarsct.co.inresearchgate.net

The NLO response of a molecule is determined by its hyperpolarizability. For this compound, the presence of an electron-donating amino group and an electron-withdrawing nitrile group on the benzene ring suggests the potential for significant NLO properties. The bromine atom and methyl group would further modulate the electronic structure and, consequently, the hyperpolarizability.

A computational study of the NLO properties of this compound would typically involve the calculation of the first hyperpolarizability (β). This can be calculated using DFT methods, with the results being indicative of the second-order NLO response of the molecule.

Table 1: Illustrative NLO Properties of a Substituted Aromatic Molecule This table presents hypothetical data to illustrate the typical output of NLO calculations.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 5.0 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

It is important to note that the choice of the DFT functional and basis set can significantly influence the accuracy of the calculated NLO properties.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. mpg.denumberanalytics.comwikipedia.org It is an extension of DFT that allows for the investigation of time-dependent phenomena, such as the absorption of light. mpg.dewikipedia.org For this compound, TD-DFT would be employed to predict its electronic absorption spectrum, providing valuable information about its color and photochemical behavior.

The key outputs of a TD-DFT calculation are the excitation energies and oscillator strengths for electronic transitions. The excitation energy corresponds to the energy of light required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The oscillator strength is a measure of the probability of that transition occurring.

A TD-DFT study of this compound would reveal the wavelengths at which the molecule absorbs light most strongly. This information is crucial for applications in areas such as dye-sensitized solar cells or as a component in photochemically active materials. The nature of the electronic transitions (e.g., π-π* or n-π*) could also be elucidated, providing a deeper understanding of the molecule's electronic structure.

Table 2: Illustrative TD-DFT Results for a Substituted Benzonitrile This table presents hypothetical data to illustrate the typical output of TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.25 |

| S₀ → S₂ | 4.13 | 300 | 0.10 |

Thermochemical Analysis and Energy Profiles

Computational thermochemistry allows for the prediction of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. acs.orgnih.gov These calculations are vital for understanding the stability of a molecule and the energetics of chemical reactions in which it participates. For this compound, a thermochemical analysis would provide fundamental data on its stability and reactivity.

Using computational methods like DFT, the vibrational frequencies of the molecule can be calculated. These frequencies are then used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for obtaining accurate thermochemical data.

The enthalpy of formation (ΔHf°) is a key thermochemical property that indicates the stability of a compound relative to its constituent elements. A more negative value indicates greater stability. The Gibbs free energy of formation (ΔGf°) provides a measure of the spontaneity of the formation of the compound from its elements.

Table 3: Illustrative Thermochemical Data for a Halogenated Aromatic Compound This table presents hypothetical data to illustrate the typical output of thermochemical calculations.

| Property | Value (kJ/mol) |

|---|---|

| Zero-Point Vibrational Energy | 250 |

| Enthalpy of Formation (ΔHf°) | 150 |

These thermochemical data are crucial for predicting the equilibrium constants and heat of reaction for any chemical transformation involving this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgnumberanalytics.com By modeling the reaction pathway and locating the transition state, detailed insights into the kinetics and selectivity of a reaction can be obtained.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. numberanalytics.com Computationally, the activation energy is typically determined by locating the transition state (TS) on the potential energy surface that connects the reactants and products. The transition state is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations would be used to optimize the geometries of the reactants, products, and the transition state. The activation energy would then be calculated as the difference in energy between the transition state and the reactants.

Table 4: Illustrative Activation Energy Calculation for a Hypothetical Reaction This table presents hypothetical data to illustrate the typical output of activation energy calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

| Activation Energy (Ea) | 25.0 |

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational modeling can be used to investigate these competing reaction pathways and predict the selectivity of the reaction. rsc.org This is achieved by calculating the activation energies for each possible pathway. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product.

For this compound, which has multiple potential reactive sites, predicting the outcome of a reaction can be complex. For example, in an electrophilic substitution reaction, the electrophile could attack at different positions on the aromatic ring. By calculating the activation energies for attack at each position, the regioselectivity of the reaction could be predicted.

Table 5: Illustrative Comparison of Competing Reaction Pathways This table presents hypothetical data to illustrate the prediction of selectivity.

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Pathway A (ortho-attack) | 28.0 | Minor Product |

This type of analysis is invaluable for understanding and optimizing chemical reactions to achieve the desired products with high selectivity.

Advanced Applications and Structure Activity Relationship Sar of 3 Amino 5 Bromo 2 Methylbenzonitrile Derivatives

Design and Synthesis of Functionalized Derivatives as Building Blocks

The strategic positioning of the amino, bromo, and nitrile functionalities on the 3-amino-5-bromo-2-methylbenzonitrile ring makes it an ideal precursor for the synthesis of more complex molecules. These functional groups can be selectively modified to introduce diverse substituents, thereby tuning the electronic and steric properties of the resulting derivatives. This tailored functionalization is a key strategy in the design of building blocks for various synthetic applications.

Research has demonstrated that the bromo group can be utilized in cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. For instance, the reaction of a related compound, 3-bromo-2-methylphenylacetonitrile, with bis(pinacolato)diboron (B136004) ((BPin)2) catalyzed by Pd(dppf)Cl2, leads to the formation of a boronic acid pinacol (B44631) ester. This intermediate can then participate in Suzuki coupling reactions with various halogenated heterocycles, showcasing a pathway to create complex scaffolds.

Furthermore, the amino group serves as a versatile handle for a variety of transformations. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build larger molecular frameworks. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings. This multi-faceted reactivity allows for the generation of a library of functionalized derivatives from a single starting material.

Table 1: Functionalization Reactions of this compound Derivatives

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl or Heteroaryl |

| Amino | Acylation | Acyl chloride, base | Amide |

| Amino | N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl amine |

| Nitrile | Hydrolysis | Acid or base, heat | Carboxylic acid or Amide |

| Nitrile | Cycloaddition | Azides | Tetrazole |

Role in the Construction of Diverse Heterocyclic Systems

The functionalized derivatives of this compound are instrumental in the construction of a wide range of heterocyclic systems. The inherent reactivity of the core structure, combined with the introduced functional groups, facilitates various cyclization strategies to yield medicinally relevant scaffolds.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from benzonitrile (B105546) precursors is a well-established strategy in medicinal chemistry. In a multi-step synthesis of novel dual A2A/A2B adenosine (B11128) receptor antagonists, a derivative of 3-bromo-2-methylbenzonitrile (B1292480) was utilized as a key starting material. The synthetic route involved an initial Suzuki coupling of the corresponding boronic ester with 4,6-dichloro-2-pyrimidinamine to construct the pyrimidine-benzonitrile core. This demonstrates the utility of the benzonitrile scaffold in building complex pyrimidine-containing molecules. nih.gov

Triazole Derivatives

The construction of triazole rings often involves 1,3-dipolar cycloaddition reactions. In the synthesis of dual A2A/A2B adenosine receptor antagonists, a pyrimidine-substituted methylbenzonitrile intermediate underwent a Sonogashira cross-coupling reaction with trimethylsilylacetylene (B32187) (TMSA). nih.gov The resulting terminal alkyne was then subjected to a click reaction with an azide (B81097) in the presence of a copper catalyst to furnish the 1,2,3-triazole ring. nih.gov This sequence highlights how the benzonitrile scaffold can be elaborated to incorporate a triazole moiety, leading to potent bioactive compounds. nih.gov

Quinoline (B57606) and Pyridine (B92270) Analogues

The synthesis of quinoline and pyridine analogues has also been achieved utilizing methylbenzonitrile derivatives. In the development of A2A/A2B adenosine receptor antagonists, quinoline and pyridine structures were identified as advantageous scaffolds for potent activity. nih.gov The synthetic strategies involved coupling functionalized benzonitrile intermediates with appropriate quinoline or pyridine building blocks. For instance, a triazole-pyrimidine-methylbenzonitrile core was further elaborated by attaching various quinoline and pyridine analogues to the triazole ring, resulting in compounds with excellent inhibitory activities. nih.gov

Isoxazole (B147169) Derivatives

While direct synthesis of isoxazole derivatives starting from this compound is not extensively documented in readily available literature, general synthetic routes to isoxazoles often involve the reaction of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine. The nitrile functionality in this compound could potentially be converted to a nitrile oxide, which could then undergo a [3+2] cycloaddition with a suitable dipolarophile to form the isoxazole ring. Alternatively, the amino group could be modified to create a precursor for cyclization with a 1,3-dicarbonyl compound.

Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While direct application of this compound in this reaction is not straightforward, its derivatives could be tailored for such a synthesis. For example, the amino group could be converted into a thioamide functionality. Alternatively, the methyl group could be functionalized to an α-haloketone. These modified derivatives could then serve as precursors in a Hantzsch-type cyclization to yield thiazole-containing compounds.

Development of Derivatives for Advanced Materials

The unique combination of reactive sites on the this compound core allows for its derivatives to be employed as fundamental building blocks in the synthesis of novel materials with tailored thermal, optical, and electronic properties.

Precursors for Polymer Synthesis

Derivatives of aminobenzonitriles are valuable monomers in the creation of high-performance polymers such as polyamides and polyimides. rsc.orgresearchgate.netresearchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for aerospace, electronics, and industrial applications. core.ac.ukgoogle.comrsc.org

The synthesis process often involves a polycondensation reaction where a diamine monomer, structurally similar to this compound, reacts with aromatic dicarboxylic acids or their derivatives. researchgate.net For example, novel polyimides with N-benzonitrile side groups have been synthesized from diamine monomers, resulting in polymers that are soluble in organic solvents and possess high glass-transition temperatures (up to 291°C) and thermal stability (up to 420°C). rsc.org These characteristics allow them to be processed into flexible, transparent films for applications like gas separation membranes. rsc.org

Another approach involves multicomponent polymerizations, where aminobenzonitriles can be reacted with alkynes and sulfonyl azides to create complex, functional polymers like poly(N-sulfonylimine)s. acs.org This method is highly efficient and produces polymers with unique structures and functionalities, such as fluorescence for chemical sensing applications. acs.org

Table 1: Properties of Polymers Derived from Aminobenzonitrile Analogs

| Polymer Type | Monomer Class | Key Properties | Potential Applications |

| Polyimides | Diamino benzonitriles | High thermal stability (Tg >290°C), good solubility, high tensile strength. rsc.org | Gas separation membranes, transparent films, aerospace components. rsc.orgcore.ac.uk |

| Polyamides/Poly(amide-imide)s | Aminophenoxy benzonitriles | Amorphous structure, high thermal stability (>400°C), soluble in polar aprotic solvents. researchgate.netresearchgate.net | High-performance coatings, composite matrices. google.com |

| Poly(N-sulfonylimine)s | 2-Aminobenzonitrile | Fluorescent, high molecular weight, antibacterial properties. acs.org | Chemical sensors, antibacterial materials. acs.org |

Optoelectronic Materials (e.g., Non-Linear Optics)

The inherent asymmetry and electronic characteristics of substituted benzonitriles make them attractive candidates for non-linear optical (NLO) materials. jhuapl.edu These materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and photonics. nih.gov The NLO response of a molecule is governed by its first-order hyperpolarizability (β), and molecules with high β values are sought after for these technologies.

Research into chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, has shown significant promise. epa.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of these molecules, revealing that strategic placement of electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitrile and bromo groups) can significantly enhance the NLO response. epa.gov The findings suggest that the hyperpolarizability of many chalcone derivatives exceeds that of urea, a standard reference material for NLO properties. epa.gov

The development of such materials involves designing molecules with specific electronic architectures (e.g., Donor-π-Acceptor systems) to maximize the NLO effect. researchgate.net The benzonitrile moiety often acts as a potent electron-accepting group in these designs.

Structure-Activity Relationship (SAR) Studies: Theoretical and Methodological Approaches